N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide
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Description
N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3. The purity is usually 95%.
The exact mass of the compound (2Z)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound (2Z)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is part of a broader class of compounds known as 2,4-thiazolidinediones, which have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These compounds, including the one , offer a vast opportunity for structural modification, leading to a diverse range of biological activities and novel modes of action. They are particularly notable for their applications as antimicrobial, anticancer, and antidiabetic agents. The structural flexibility of the 2,4-thiazolidinedione nucleus allows for various modifications at key sites, which has led to the development of numerous lead molecules against different clinical disorders. This highlights the compound's potential as a versatile scaffold for drug development, with the ability to be tailored for specific therapeutic targets (Singh et al., 2022).
Environmental and Analytical Applications
In addition to its medicinal applications, compounds related to (2Z)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide, such as acetaminophen, have been extensively studied for their environmental impact, particularly in water systems. Research focusing on the adsorptive elimination of acetaminophen from water has advanced significantly, identifying materials like ZnAl/biochar with high adsorptive capacities. This research is crucial for environmental protection, offering insights into the removal efficiency, mechanisms of uptake, and potential regeneration of adsorbents used to treat pharmaceutical pollutants in water systems (Igwegbe et al., 2021).
Advanced Oxidation Processes for Drug Degradation
The degradation of pharmaceutical compounds, including those structurally related to (2Z)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide, has been a subject of increasing interest in environmental science. Advanced Oxidation Processes (AOPs) have been applied to degrade acetaminophen in aqueous mediums, shedding light on the kinetics, mechanisms, and by-products of these reactions. Such studies are pivotal for understanding the environmental fate of pharmaceuticals and developing effective treatment technologies to mitigate their impact (Qutob et al., 2022).
Properties
IUPAC Name |
(2Z)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16)/b12-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXAMSUVGWUBBP-SDQBBNPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.